Pudafensine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

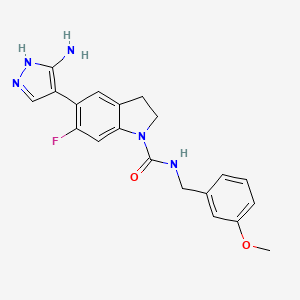

Pudafensine is a small molecule drug developed by Initiator Pharma. It is primarily aimed at treating organic erectile dysfunction in patients who do not respond to or cannot tolerate currently marketed drugs in the phosphodiesterase type 5 inhibitor class, such as sildenafil (Viagra), tadalafil (Cialis), and vardenafil (Levitra) . This compound has shown promising results in clinical trials, demonstrating efficacy in improving erectile function through a dual-action mechanism .

Métodos De Preparación

The synthetic routes and reaction conditions for Pudafensine have not been explicitly detailed in the available literature. it is known that the compound has undergone extensive preclinical development to enable clinical trials . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including the synthesis of the active pharmaceutical ingredient, formulation into oral solid dosage forms, and rigorous quality control measures .

Análisis De Reacciones Químicas

Pudafensine is a monoamine reuptake inhibitor that undergoes various chemical reactions. The compound is known to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are key neurotransmitters involved in erectile function . Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are the active metabolites of this compound, which contribute to its therapeutic effects .

Aplicaciones Científicas De Investigación

Pudafensine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying monoamine reuptake inhibition and its effects on neurotransmitter levels . In biology, this compound is used to investigate the molecular mechanisms underlying erectile dysfunction and neuropathic pain . In medicine, it is being developed as a novel treatment for erectile dysfunction and has shown efficacy in clinical trials .

Mecanismo De Acción

Pudafensine exerts its effects through a dual-action mechanism. It increases dopamine levels in the brain, which activates dopamine D2 receptors and initiates erection . Simultaneously, it enhances nitric oxide release in the erectile tissue, leading to smooth muscle relaxation and potentiation of erection . This unique mechanism of action allows this compound to initiate and maintain erection, making it a promising treatment for erectile dysfunction .

Comparación Con Compuestos Similares

Pudafensine is unique compared to other similar compounds due to its dual-action mechanism. While phosphodiesterase type 5 inhibitors like sildenafil, tadalafil, and vardenafil primarily work by inhibiting the enzyme phosphodiesterase type 5, this compound also targets dopamine reuptake and nitric oxide release . This dual-action approach provides a more comprehensive treatment for erectile dysfunction, particularly in patients who do not respond to or cannot tolerate phosphodiesterase type 5 inhibitors . Similar compounds include other monoamine reuptake inhibitors and phosphodiesterase type 5 inhibitors, but this compound’s unique mechanism sets it apart .

Propiedades

Número CAS |

1320346-14-2 |

|---|---|

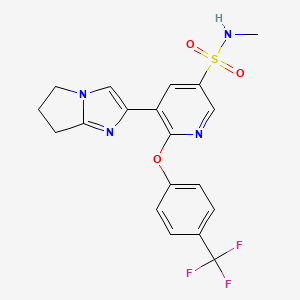

Fórmula molecular |

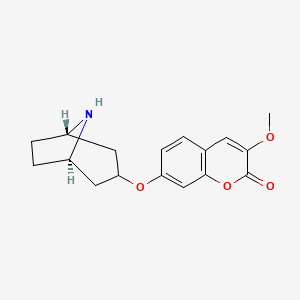

C17H19NO4 |

Peso molecular |

301.34 g/mol |

Nombre IUPAC |

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]-3-methoxychromen-2-one |

InChI |

InChI=1S/C17H19NO4/c1-20-16-6-10-2-5-13(9-15(10)22-17(16)19)21-14-7-11-3-4-12(8-14)18-11/h2,5-6,9,11-12,14,18H,3-4,7-8H2,1H3/t11-,12+,14? |

Clave InChI |

JCRMWMMEWIZRMN-ONXXMXGDSA-N |

SMILES isomérico |

COC1=CC2=C(C=C(C=C2)OC3C[C@H]4CC[C@@H](C3)N4)OC1=O |

SMILES canónico |

COC1=CC2=C(C=C(C=C2)OC3CC4CCC(C3)N4)OC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)

![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)

![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)

![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)